molecular formula C8H4BrF4NO2 B13113254 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide

Cat. No.: B13113254
M. Wt: 302.02 g/mol
InChI Key: HWHJZJBURPJPAP-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H4BrF4NO2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzoic acid, followed by the conversion of the resulting brominated product to the benzamide derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions are employed.

Major Products

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Hydrolysis: The major product is the corresponding hydroxyl derivative.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid
  • 2-Bromo-6-fluoro-3-(trifluoromethoxy)benzamide
  • 3-Bromo-4-(trifluoromethoxy)benzamide

Uniqueness

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and trifluoromethoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C8H4BrF4NO2

Molecular Weight

302.02 g/mol

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C8H4BrF4NO2/c9-3-1-2-4(16-8(11,12)13)6(10)5(3)7(14)15/h1-2H,(H2,14,15)

InChI Key

HWHJZJBURPJPAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)N)Br

Origin of Product

United States

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